molecular formula C20H24N4O B6992053 N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide

N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide

Cat. No.: B6992053
M. Wt: 336.4 g/mol
InChI Key: HCSDFBFRZCXHQB-UHFFFAOYSA-N
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Description

N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide is a complex organic compound featuring a benzamide core linked to a pyrazolo[1,5-a]pyridine moiety

Properties

IUPAC Name

N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-3-10-21-20(25)17-8-6-7-16(12-17)13-22-15(2)18-14-23-24-11-5-4-9-19(18)24/h4-9,11-12,14-15,22H,3,10,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSDFBFRZCXHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC(=C1)CNC(C)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine core through a cycloaddition reaction involving N-aminopyridinium ylides and alkynes . This intermediate is then functionalized to introduce the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby modulating biological pathways . This interaction can lead to various therapeutic effects, depending on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core and exhibit similar biological activities.

    Benzamide derivatives: Compounds with a benzamide core are known for their diverse pharmacological properties.

Uniqueness

N-propyl-3-[(1-pyrazolo[1,5-a]pyridin-3-ylethylamino)methyl]benzamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine and benzamide moieties, which confer distinct biological activities and potential therapeutic applications. This combination allows for targeted interactions with specific enzymes and receptors, making it a valuable compound in medicinal chemistry.

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